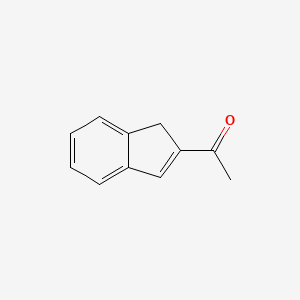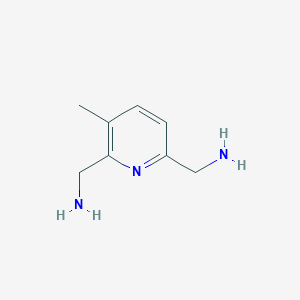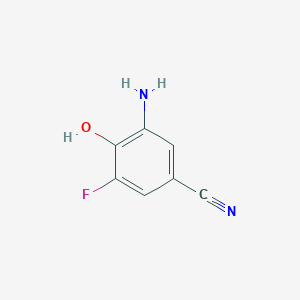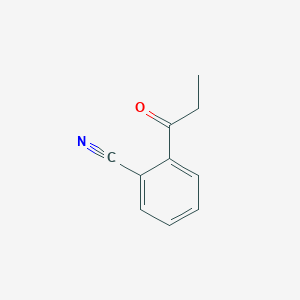
3-(2-Hydroxypropan-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydroxypropan-2-yl)benzonitrile: is an organic compound with the molecular formula C10H11NO It is characterized by a benzene ring substituted with a nitrile group and a hydroxypropan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxypropan-2-yl)benzonitrile typically involves the reaction of a suitable benzene derivative with a nitrile group and a hydroxypropan-2-yl group. One common method involves the Friedel-Crafts alkylation of benzonitrile with isopropanol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the nitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Hydroxypropan-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether, catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Thionyl chloride (SOCl2) for conversion to chlorides, sodium alkoxides for ether formation.
Major Products Formed
Oxidation: Formation of 3-(2-Oxopropan-2-yl)benzonitrile.
Reduction: Formation of 3-(2-Aminopropan-2-yl)benzonitrile.
Substitution: Formation of 3-(2-Chloropropan-2-yl)benzonitrile or 3-(2-Alkoxypropan-2-yl)benzonitrile.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its role in drug development, particularly in the treatment of conditions such as osteoarthritis and rheumatoid arthritis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2-Hydroxypropan-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory processes. The hydroxypropan-2-yl group can enhance the compound’s binding affinity to its target, thereby increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Hydroxypropan-2-yl)benzonitrile: Similar structure but with the hydroxypropan-2-yl group at a different position on the benzene ring.
2,6-Difluoro-3-(2-hydroxypropan-2-yl)benzonitrile: Contains additional fluorine substituents, which can alter its chemical properties and reactivity.
Uniqueness
3-(2-Hydroxypropan-2-yl)benzonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets
Propriétés
Formule moléculaire |
C10H11NO |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
3-(2-hydroxypropan-2-yl)benzonitrile |
InChI |
InChI=1S/C10H11NO/c1-10(2,12)9-5-3-4-8(6-9)7-11/h3-6,12H,1-2H3 |
Clé InChI |
MPCIWYWNQBXEGC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC(=C1)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B11919380.png)
![Aziridin-1-yl(bicyclo[2.2.1]hepta-2,5-dien-2-yl)methanone](/img/structure/B11919393.png)









![1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11919446.png)

![Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate](/img/structure/B11919452.png)
